molecular formula C7H3F2NO4 B13541427 2,3-Difluoro-6-nitrobenzoic acid

2,3-Difluoro-6-nitrobenzoic acid

Cat. No.: B13541427
M. Wt: 203.10 g/mol
InChI Key: JYWBDESWIRTDBL-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions, and a nitro group is attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,3-difluorobenzoic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position .

Another method involves the fluorination of 6-nitrobenzoic acid. This process can be carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration or fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 2,3-Difluoro-6-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2,3-Difluoro-6-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-nitrobenzoic acid in various applications depends on its chemical structure. The presence of fluorine atoms and the nitro group influences its reactivity and interaction with other molecules. For example, in coupling reactions, the electron-withdrawing nature of the nitro group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H3F2NO4

Molecular Weight

203.10 g/mol

IUPAC Name

2,3-difluoro-6-nitrobenzoic acid

InChI

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,(H,11,12)

InChI Key

JYWBDESWIRTDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)F)F

Origin of Product

United States

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